molecular formula C15H19N3O4 B2913532 ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 478042-72-7

ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No. B2913532
CAS RN: 478042-72-7
M. Wt: 305.334
InChI Key: PQPXGLVKMAOAPR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate” is a chemical compound with the CAS Number: 478042-72-7 . It has a molecular weight of 305.33 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 305.33 .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have diverse biological activities. The investigation of novel methods for indole synthesis has been a focus of interest in the chemical community . The compound contains an indole moiety, which makes it relevant to this field.

Metabolic Disorders and Enzyme Inhibition

Indole derivatives can interact with enzymes involved in metabolic pathways. Researchers investigate their impact on enzymes related to diabetes, obesity, and other metabolic disorders. The compound you specified might have enzyme-inhibitory properties.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

ethyl N-[(Z)-2-[(3,5-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-5-22-15(21)16-14(20)13(11(4)19)18-17-12-7-9(2)6-10(3)8-12/h6-8,19H,5H2,1-4H3,(H,16,20,21)/b13-11-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGABEVZPGFACP-NJAHKZCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate

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